Glutaric acid

C5H8O4

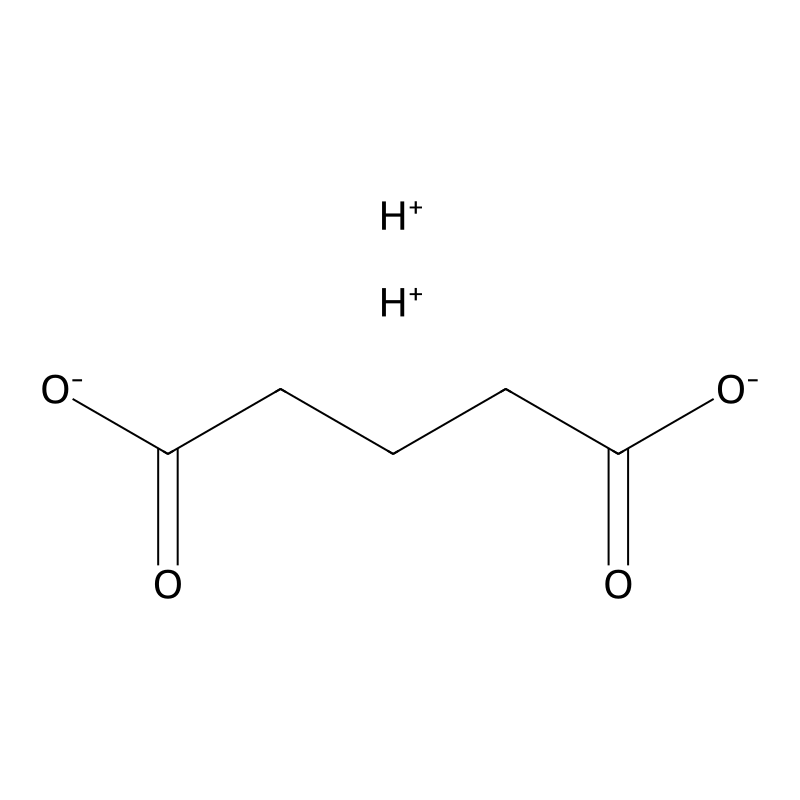

COOH(CH2)3COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H8O4

COOH(CH2)3COOH

Molecular Weight

InChI

InChI Key

solubility

SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER

SOL IN CONCENTRATED SULFURIC ACID

1600.0 mg/mL

Solubility in water, g/100ml at 20 °C: 63.9

Canonical SMILES

Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.

Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glutaric acid is a natural product found in Glycine max, Drosophila melanogaster, and other organisms with data available.

Glutaric acid is a simple five-carbon linear dicarboxylic acid. The accumulation of glutaric acid ranging from slightly or intermittently elevated urinary glutaric acid to gross organic aciduria occurs in Glutaric aciduria. Glutaric aciduria type 1 is an autosomal-recessive disorder resulting from a deficiency of mitochondrial glutaryl-CoA dehydrogenase (EC 1.3.99.7, GCDH) which is involved in the metabolism of lysine, hydroxylysine, and tryptophan. Glutaric aciduria type I lead to nonspecific developmental delay, hypotonia, and macrocephaly with cerebral atrophy of prenatal onset. Treatment is mainly based on restriction of lysine intake, supplementation of carnitine, and an intensification of therapy during intercurrent illnesses. The major principle of dietary treatment is to reduce the production of glutaric acid and 3-hydroxyglutaric acid by restriction of natural protein in general and of lysine in particular. (A3441, A3442).

Glutaric acid, also known as pentanedioic acid, is an organic compound with the chemical formula . It is classified as a dicarboxylic acid, characterized by two carboxyl functional groups (-COOH) attached to a five-carbon linear chain. The compound appears as a colorless, oily liquid or crystalline solid with a melting point ranging from 95 to 98 °C and a boiling point of approximately 200 °C. Glutaric acid is notable for its high water solubility, exceeding 50% at room temperature, which distinguishes it from similar dicarboxylic acids like succinic and adipic acids, which are less soluble in water .

- Neutralization Reactions: Reacting with bases to form salts (e.g., sodium glutarate) and water.

- Esterification: Reacting with alcohols to form esters, which are often used in the production of plastics and resins.

- Decarboxylation: Under certain conditions, glutaric acid can lose carbon dioxide to form shorter-chain carboxylic acids.

- Oxidation and Reduction: It can be oxidized by strong oxidizing agents or reduced by strong reducing agents, leading to various products depending on the reaction conditions .

Glutaric acid can be synthesized through several methods:

- Ring-Opening of Butyrolactone: Reacting butyrolactone with potassium cyanide yields a potassium salt that is subsequently hydrolyzed to produce glutaric acid.

- Malonic Ester Synthesis: Involves the reaction of di-iodomethane with diethyl malonate followed by treatment with a strong base.

- Hydrolysis of Dinitrile: Glutaric acid can also be obtained from the hydrolysis of dinitriles formed by reacting 1,3-dibromopropane with sodium or potassium cyanide.

- Oxidation of Dihydropyran: This method involves oxidizing dihydropyran to yield glutaric acid .

Glutaric acid has various applications across different industries:

- Plasticizers: It is used in the production of plasticizers such as 1,5-pentanediol.

- Polymers: Glutaric acid is instrumental in manufacturing polyesters and polyamides due to its unique structure that helps reduce elasticity.

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Food Industry: Occasionally used as a food additive due to its properties as an acidulant .

Research on glutaric acid interactions has revealed its potential effects on biological systems. Studies have indicated that elevated levels of glutaric acid can lead to toxicity and metabolic disorders. For example, glutaric aciduria results from impaired metabolism leading to increased concentrations of this compound in bodily fluids, which can be harmful . Additionally, glutaric acid's interactions with other biochemical compounds have been studied for their implications in metabolic pathways and enzyme activities.

Glutaric acid shares structural similarities with other dicarboxylic acids but possesses unique properties that differentiate it from them:

| Compound | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| Succinic Acid | Moderately soluble | Shorter carbon chain | |

| Adipic Acid | Slightly soluble | Longer carbon chain | |

| Maleic Acid | Soluble | Contains cis double bond | |

| Fumaric Acid | Soluble | Contains trans double bond |

Glutaric acid's higher solubility compared to succinic and adipic acids makes it particularly useful in aqueous applications. Its unique five-carbon structure allows for specific interactions in biochemical pathways that are not seen with other similar compounds .

Endogenous Production in Human Metabolism

Role in Amino Acid Catabolism (Lysine, Tryptophan)

Glutaric acid is a key intermediate in the degradation of the amino acids lysine and tryptophan. In humans, lysine undergoes oxidative deamination via saccharopine to form α-aminoadipic acid, which is further converted to glutaryl-CoA through a series of enzymatic reactions [1] [2]. Tryptophan catabolism similarly contributes to glutaric acid production through the kynurenine pathway, where intermediates such as anthranilic acid are metabolized into glutaryl-CoA [1] [2]. The final step in this pathway involves mitochondrial glutaryl-CoA dehydrogenase (EC 1.3.8.6), which catalyzes the conversion of glutaryl-CoA to crotonyl-CoA and carbon dioxide [1] [2]. Dysfunction of this enzyme, as seen in glutaric aciduria type I, results in pathological accumulation of glutaric acid and its derivatives, underscoring its regulatory importance [1] [4].

Connection to Fatty Acid β-Oxidation

Glutaric acid intersects with fatty acid metabolism through its CoA-derivative, glutaryl-CoA, which undergoes β-oxidation in peroxisomes and mitochondria. This process cleaves glutaryl-CoA into two acetyl-CoA molecules and one molecule of carbon dioxide, integrating it into the tricarboxylic acid (TCA) cycle for energy production [2] [5]. Notably, peroxisomal β-oxidation of dicarboxylic acids, including glutaric acid, serves as a compensatory mechanism during mitochondrial dysfunction, highlighting its role in metabolic flexibility [5].

Enzymatic Regulation and Key Metabolic Intermediates

The flux of glutaric acid is tightly regulated by enzymes such as glutaryl-CoA dehydrogenase, glutaconyl-CoA decarboxylase, and enoyl-CoA hydratase. These enzymes ensure the efficient conversion of glutaryl-CoA into downstream metabolites like crotonyl-CoA and acetyl-CoA [1] [2]. Key intermediates include:

- Glutaconyl-CoA: A transient intermediate formed during the dehydrogenation of glutaryl-CoA.

- 2-Hydroxyglutarate: A byproduct of incomplete glutaric acid oxidation, linked to metabolic disorders when accumulated [1].

Transcriptional regulation of these enzymes is influenced by cellular energy status, with peroxisome proliferator-activated receptors (PPARs) modulating their expression under conditions of fatty acid surplus [5].

Microbial Synthesis Pathways in Prokaryotic Systems

Microbial production of glutaric acid has been optimized in Corynebacterium glutamicum through systems metabolic engineering. Key strategies include:

- Pathway Construction: Heterologous expression of the davAB operon from Pseudomonas putida enables the conversion of lysine to α-ketoglutarate via 5-aminovalerate (AVA). Subsequent oxidation by native gabTD genes yields glutaric acid [3].

- Promoter Engineering: Replacement of native promoters with synthetic variants (e.g., H₃₆) enhances the expression of rate-limiting enzymes like dapB and lysC, increasing lysine precursor availability [3].

- Exporter Identification: The ynfM gene, encoding a dicarboxylic acid transporter, was critical for extracellular glutaric acid secretion. Overexpression of ynfM under a strong promoter boosted titers to 97.3 g/L in fed-batch fermentation [3].

These modifications resulted in a 1.9-fold increase in glutaric acid yield (0.35 g/g glucose) compared to wild-type strains, demonstrating the potential of C. glutamicum as an industrial biocatalyst [3].

Chemical Synthesis Routes

Ring-Opening Reactions of Lactones

The ring-opening of lactones represents one of the most established chemical synthesis routes for glutaric acid production [1] [2]. This method primarily employs butyrolactone as the starting material, which undergoes nucleophilic attack by potassium cyanide to form a mixed potassium carboxylate-nitrile intermediate [3]. The subsequent hydrolysis of this intermediate yields glutaric acid with yields typically ranging from 83-85% [4].

The mechanistic pathway involves the nucleophilic opening of the five-membered lactone ring by cyanide ions, creating a carboxylate-nitrile species that maintains the carbon chain length required for glutaric acid formation [1]. This process is particularly advantageous due to its high reproducibility and well-established reaction conditions, making it suitable for industrial-scale production [3].

Density functional theory calculations have revealed important mechanistic insights into lactone ring-opening reactions [5]. The process proceeds through the formation of a stable oxocarbenium intermediate, followed by a two-step mechanism yielding unsaturated acids. The intrinsic barriers for this reaction in similar lactone systems have been estimated at 69 and 48 kilojoules per mole, respectively, which correlate well with experimentally observed activation energies [5].

The ring-opening approach demonstrates significant scalability advantages, with industrial applications showing consistent yields and product quality. However, the use of toxic cyanide compounds presents safety and environmental challenges that require careful handling protocols and waste management systems [2].

Oxidation and Hydrolysis of Cyclic Precursors

The oxidation of cyclic precursors, particularly cyclopentene derivatives, represents a significant advancement in green chemistry approaches to glutaric acid synthesis [6] [7]. This method utilizes environmentally friendly oxidants, primarily hydrogen peroxide, to convert cyclic compounds into dicarboxylic acids through controlled oxidation processes [6].

Recent mechanistic studies have identified two primary reaction pathways for the green synthesis of glutaric acid from cyclopentene [6]. The first pathway involves the formation of epoxycyclopentane intermediates that subsequently undergo ring-opening and oxidation to yield glutaric acid. The second pathway proceeds through direct oxidative cleavage of the cyclic structure [6].

Experimental evidence demonstrates that this process can achieve yields of approximately 59.2% under optimized conditions [7]. The reaction mechanism has been extensively studied using joint test technology and density functional theory calculations, providing detailed understanding of the intermediate species and reaction kinetics [6].

The oxidation method offers several environmental advantages, including the use of hydrogen peroxide as a non-toxic oxidant and the elimination of heavy metal catalysts in many applications [7] [6]. Industrial implementations have shown promise for large-scale production, particularly in facilities equipped with appropriate oxidation control systems.

Alternative cyclic precursors include dihydropyran, which can be hydrolyzed and subsequently oxidized to produce glutaric acid [3]. This approach provides additional flexibility in feedstock selection and can be integrated with existing chemical manufacturing infrastructure.

Cyanide-Based Nitrile Hydrolysis Strategies

Nitrile hydrolysis represents a classical approach to glutaric acid synthesis, utilizing pentanedinitrile (trimethylene cyanide) as the primary starting material [8] [4]. This method involves the acid-catalyzed or base-catalyzed hydrolysis of the dinitrile compound to form the corresponding dicarboxylic acid [9].

The hydrolysis process occurs through a well-established two-step mechanism [9]. Initially, the nitrile groups are converted to amide intermediates through nucleophilic addition of water molecules. Subsequently, the amide groups undergo further hydrolysis to form carboxylic acid functionalities [9]. The overall process typically achieves yields of 76-80% under optimized conditions [4].

Acid-catalyzed hydrolysis involves protonation of the nitrogen atoms in the nitrile groups, activating them for nucleophilic attack by water [9]. The reaction proceeds through imidic acid intermediates, which tautomerize to form the more stable amide products before final hydrolysis to carboxylic acids [9].

Base-catalyzed hydrolysis follows a different mechanistic pathway, with hydroxide ions directly attacking the nitrile carbon atoms [9]. This approach often provides better selectivity and milder reaction conditions compared to acid-catalyzed processes [8].

Industrial production using this method typically employs hydrochloric acid as the hydrolysis agent, with reaction times of approximately four hours under reflux conditions [4]. The product isolation involves evaporation of the reaction mixture followed by extraction with organic solvents to separate glutaric acid from inorganic salts [4].

The preparation of the nitrile starting material can be achieved through several routes, including the reaction of 1,3-dibromopropane with sodium or potassium cyanide [1] [2]. This synthetic approach provides a reliable supply of the required dinitrile precursor for large-scale glutaric acid production.

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable production methods for glutaric acid has gained significant attention in recent years, driven by increasing environmental regulations and the demand for greener manufacturing processes [10] [7] [11]. These approaches focus on reducing hazardous reagents, minimizing waste generation, and utilizing renewable feedstocks.

Biotechnological production represents the most promising green chemistry approach for glutaric acid synthesis [12] [13] [14]. Metabolically engineered microorganisms, particularly Corynebacterium glutamicum and Escherichia coli, have been developed to convert renewable substrates such as glucose into glutaric acid through fermentation processes [15] [16]. These systems achieve concentrations ranging from 53.7 to 105.3 grams per liter with productivities up to 1.53 grams per liter per hour [15].

The bioconversion pathway typically involves the conversion of lysine to 5-aminovalerate through lysine monooxygenase and amidohydrolase enzymes, followed by transamination and oxidation to form glutaric acid [13] [15]. Recent advances have achieved fed-batch fermentation titers of 105.3 grams per liter without byproduct formation, representing significant progress toward commercial viability [15].

Enhanced production systems have been developed using biocatalyst recycling processes integrated with in-situ product recovery by adsorption [11]. These systems address product inhibition issues that typically limit bioconversion efficiency, achieving 592 millimolar glutaric acid production from 1000 millimolar 5-aminovaleric acid with 59.2% conversion [11].

Non-cyanide chemical synthesis routes have been developed to eliminate toxic reagents from traditional production methods [7]. These approaches utilize hydrogen peroxide as an environmentally friendly oxidant for the oxidation of cyclic precursors, avoiding the use of hazardous cyanide compounds while maintaining reasonable production yields [7].

Electrooxidation represents an emerging green technology for glutaric acid production from glutaraldehyde waste streams [17]. This method achieves 97% selectivity for glutaric acid formation with an energy efficiency of 55.4%, significantly exceeding the 34.8% efficiency deemed economically viable based on technical-economic analysis [17]. The process operates through hydroxyl spillover mechanisms that optimize reaction selectivity while minimizing over-oxidation [17].

Sustainable feedstock utilization has been demonstrated through the conversion of biomass-derived glucose to glutaric acid via alpha-ketoglutaric acid intermediates [10] [18]. This approach combines biotransformation with chemical conversion steps to provide an efficient and environmentally friendly synthesis route [18].

The integration of renewable energy sources with biotechnological production systems offers additional sustainability benefits. Solar-powered fermentation facilities and wind-powered electrolysis systems for hydrogen peroxide production represent potential pathways for carbon-neutral glutaric acid manufacturing [19].

Industrial-Scale Purification Techniques

The purification of glutaric acid from crude reaction mixtures or fermentation broths requires sophisticated separation technologies that can achieve high purity levels while maintaining economic viability [20] [21] [22]. Industrial purification processes must address the challenges of separating glutaric acid from structurally similar dicarboxylic acids and removing inorganic impurities.

Solution crystallization represents the most widely employed purification technique for glutaric acid [20] [4]. This method exploits the differential solubility of glutaric acid in water compared to other dicarboxylic acids present in mixed acid streams [20]. The process typically involves cooling crystallization, where saturated solutions are cooled to induce selective precipitation of glutaric acid crystals.

Experimental solubility data for glutaric acid in water shows temperature-dependent behavior, with solubility increasing from approximately 20% at 293.15 Kelvin to over 50% at 345.15 Kelvin [20]. This temperature dependence provides the driving force for efficient crystallization processes.

Melt crystallization has emerged as a highly effective purification technique, particularly for removing closely related dicarboxylic acid impurities [20]. This method achieves purities up to 99.06% through secondary melt crystallization processes [20]. The technique involves melting the crude acid mixture and controlling the crystallization process to preferentially form pure glutaric acid crystals.

Antisolvent crystallization offers significant advantages for glutaric acid purification from aqueous solutions [21] [22]. This approach involves adding organic solvents such as acetone or isopropanol to aqueous glutaric acid solutions, dramatically reducing the acid's solubility and causing precipitation [21]. The method achieves purities of 98.3% with recovery yields ranging from 71% to 99.9% depending on the specific antisolvent system employed [21].

Isopropanol has proven particularly effective as an antisolvent because it forms low-boiling azeotropes with water, enabling solvent recovery at reduced temperatures [21] [22]. This characteristic prevents thermal degradation of glutaric acid and reduces energy requirements for solvent recycling [21].

Chromatographic separation using amphoteric resin systems provides high selectivity for glutaric acid purification from complex mixtures [23] [24]. These systems exploit the different ionization behaviors of various carboxylic acids to achieve selective separation [23]. The method is particularly valuable for processing fermentation broths containing multiple organic acids.

Azeotropic drying represents a specialized technique for removing water from glutaric acid solutions while preventing thermal degradation [21]. The process utilizes the formation of low-boiling azeotropes between water and organic solvents, allowing water removal at temperatures below those that would cause acid decomposition [21].

Coupled crystallization methods combine multiple purification techniques to achieve maximum purity and recovery [20]. These systems typically integrate solution crystallization for initial purification followed by melt crystallization for final purification, achieving overall purities exceeding 99% with high recovery yields [20].

The energy requirements for different purification techniques vary significantly. Solution crystallization requires moderate energy input primarily for heating and cooling operations [20]. Melt crystallization demands higher energy input due to the need for complete melting of the acid mixture. Antisolvent crystallization and azeotropic drying offer energy advantages through low-temperature operation [21].

Industrial implementation of these purification techniques requires careful consideration of downstream processing requirements, including solvent recovery, waste treatment, and product handling. Modern facilities typically employ integrated purification systems that combine multiple techniques to optimize both product quality and economic performance [25] [26].

The selection of appropriate purification techniques depends on factors including feed composition, required purity levels, production scale, and economic constraints. Large-scale industrial operations often employ sequential purification steps, beginning with coarse separation techniques and progressing to high-precision methods for final product refinement [27] [25].

| Synthesis Route | Key Reagents | Typical Yield (%) | Major Advantages | Primary Limitations |

|---|---|---|---|---|

| Ring-Opening of Lactones | Butyrolactone + KCN | 83-85 | High yield, established method | Uses toxic cyanide compounds |

| Oxidation of Cyclic Precursors | Cyclopentene + H₂O₂ | 59.2 | Environmentally friendly oxidant | Requires careful reaction control |

| Cyanide-Based Nitrile Hydrolysis | Trimethylene cyanide + HCl | 76-80 | Well-established procedure | Toxic reagents, safety concerns |

| Biotechnological Production | Glucose + Engineered microorganisms | 54.2 | Renewable feedstock, mild conditions | Lower yield, complex optimization |

| Electrooxidation | Glutaraldehyde + Electrocatalyst | 97 | High selectivity, sustainable | Requires specialized equipment |

| Green Chemistry Approach | Hydrogen peroxide + Catalysts | 70 | Non-toxic reagents, green process | Mechanism still under investigation |

| Production Method | Scale | Typical Concentration (g/L) | Productivity (g/L/h) | Energy Efficiency (%) | Sustainability Rating |

|---|---|---|---|---|---|

| Traditional Chemical Synthesis | Industrial | 50-100 | Variable | Not specified | Low |

| Biotechnological Fermentation | Laboratory to Pilot | 53.7-105.3 | 1.53 | Not specified | High |

| Pilot-Scale Bioconversion | Pilot (5-500L) | 56.0-65.6 | 0.35-1.8 | Not specified | High |

| Industrial Electrooxidation | Pilot to Industrial | Variable | Not specified | 55.4 | High |

| Purification Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Energy Requirements | Industrial Applicability |

|---|---|---|---|---|---|

| Solution Crystallization | Water-based systems | 95-98 | 70-85 | Moderate | High |

| Melt Crystallization | Solvent-free | 99.06 | >95 | High | High |

| Antisolvent Crystallization | Acetone/Isopropanol | 98.3 | 71-99.9 | Low-Moderate | High |

| Chromatographic Separation | Amphoteric resin | >95 | Variable | Low | Medium |

| Azeotropic Drying | IPA-water azeotrope | 98.3 | 71 | Low (azeotropic) | High |

| Coupled Crystallization Methods | Multiple solvent systems | 99.06 | >95 | High | High |

Physical Description

Liquid, Other Solid; Dry Powder; Liquid

Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline]

Solid

COLOURLESS CRYSTALS.

Color/Form

COLORLESS CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

200 °C @ 20 MM HG

303.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

1.429 @ 15 °C/4 °C

1.4 g/cm³

Decomposition

Melting Point

97.5-98 °C

95.8 °C

98 °C

UNII

Related CAS

3343-88-2 (mono-hydrochloride salt)

Therapeutic Uses

MEDICATION (VET): GLUTARIC ACID & P-AMINOBENZOIC ACID BLOCKED NET FLUID SECRETION CAUSED BY CHOLERA TOXIN OR THE HEAT-STABLE ENTEROTOXIN OF ESCHERICHIA COLI. THE TISSUE EXAMINED WAS LIGATED JEJUNAL LOOPS IN WEANLING PIGS.

AGENT IN ANIMAL DIABETES & BIOCHEMICAL RESEARCH

Vapor Pressure

0.00000288 [mmHg]

Metabolism Metabolites

Wikipedia

Phosphoenolpyruvic_acid

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

OXIDATION OF CYCLOPENTANONE WITH 50% NITRIC ACID IN THE PRESENCE OF VANADIUM PENTOXIDE OR WITH AIR IN THE PRESENCE OF A CATALYST; BY-PRODUCT IN THE PRODUCTION OF ADIPIC ACID FROM CYCLOHEXANE BY OXIDATION WITH AIR & NITRIC ACID

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Utilities

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Pentanedioic acid: ACTIVE

15,000 CU M/HR OFFGAS CONTAINING 10-15% SULFUR DIOXIDE & 0.5-2 MG H2S/CU M IS SCRUBBED IN 4 SUCCESSIVE PACKED COLUMNS @ 35 °C WITH 40-55 CU M/HR 30% AQ GLUTARIC ACID.

A COMPOSITION FOR NEUTRALIZING OR DESTROYING A SUSCEPTIBLE VIRUS ON INFECTED TISSUE OF A LIVING MAMMAL CONTAINS AN EFFECTIVE CONCN OF GLUTARIC ACID IN PHARMACEUTICAL VEHICLE AS WELL AS PAPER OR CLOTH COATED OR IMPREGNATED WITH THE VIRUCIDE.

GLUTARIC ACID MAY BE AN ESSENTIAL PRECURSOR IN THE BIOSYNTHESIS OF BIOTIN BY A SPECIES OF AGROBACTERIUM.

Analytic Laboratory Methods

Interactions

Dates

Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem